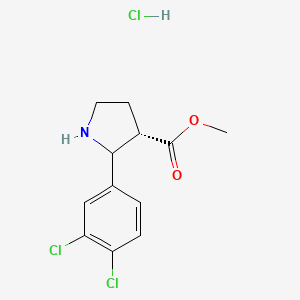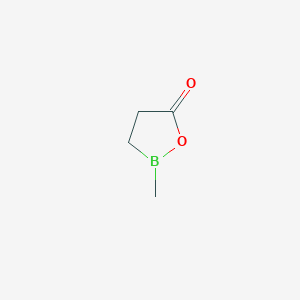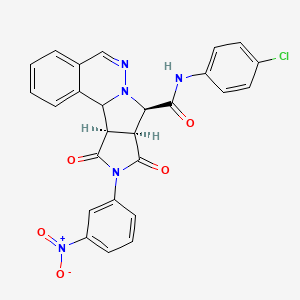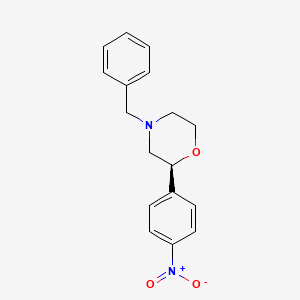![molecular formula C27H24N2 B12634041 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile CAS No. 920302-50-7](/img/structure/B12634041.png)
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the fusion of carbazole with benzonitrile derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the butylphenyl group into the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to scale up the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction can produce 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole .
Applications De Recherche Scientifique
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Pharmaceuticals: Investigated for its potential anticancer properties and ability to interact with DNA.
Materials Science: Employed in the synthesis of conducting polymers and materials with high charge carrier mobility.
Mécanisme D'action
The mechanism of action of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]furan-2-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]thiophene-2-carbonitrile
Uniqueness
Compared to similar compounds, 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile exhibits unique properties such as higher photoluminescence quantum yields and better stability under various conditions. These characteristics make it a valuable compound for applications in optoelectronics and pharmaceuticals .
Propriétés
Numéro CAS |
920302-50-7 |
|---|---|
Formule moléculaire |
C27H24N2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile |
InChI |
InChI=1S/C27H24N2/c1-2-3-4-18-5-8-20(9-6-18)21-10-13-24-25-14-11-22-15-19(17-28)7-12-23(22)27(25)29-26(24)16-21/h5-10,12-13,15-16,29H,2-4,11,14H2,1H3 |
Clé InChI |
LIUBOYXAXDRYFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(CC4)C=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)


![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)



![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)

